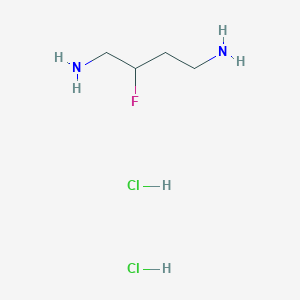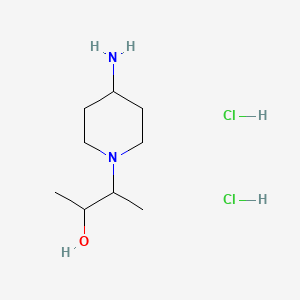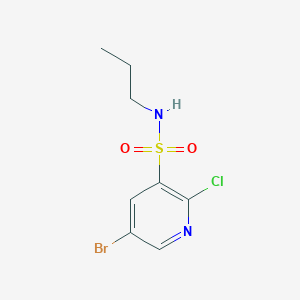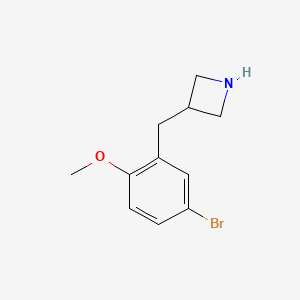![molecular formula C11H13NO4 B13553684 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)
3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring and a pyrrolidine moiety
Preparation Methods
The synthesis of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being investigated for its potential use in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as 2,5-dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate and 6-maleimidohexanoic acid. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid lies in its specific combination of a cyclopentane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-[(2,5-dioxopyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-3-4-10(14)12(9)6-7-1-2-8(5-7)11(15)16/h3-4,7-8H,1-2,5-6H2,(H,15,16) |
InChI Key |
TWKOPEFITFWAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CN2C(=O)C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)



![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)

